molecular formula C21H24N2O3 B1680995 SJ-3366 CAS No. 195720-26-4

SJ-3366

Katalognummer: B1680995
CAS-Nummer: 195720-26-4
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: BEMROAADXJFLBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diese Verbindung ist aufgrund ihres dualen Wirkmechanismus einzigartig, der die Hemmung der reversen Transkriptase und die Störung des Virus-Eintrags in Zielzellen umfasst .

Herstellungsmethoden

Die Synthese von SJ 3366 umfasst mehrere Schritte. Das Schlüsselzwischenprodukt 5-Ethyl-2,4-Pyrimidindion wird durch eine Kondensationsreaktion von Thioharnstoff mit einem geeigneten β-Ketoester synthetisiert . Das Endprodukt, SJ 3366, erhält man durch Reaktion des Zwischenprodukts mit 3-Cyclopenten-1-ylmethyl- und 3,5-Dimethylbenzoyl-Gruppen unter spezifischen Reaktionsbedingungen . Industrielle Produktionsmethoden für SJ 3366 sind nicht weit verbreitet, aber sie beinhalten wahrscheinlich ähnliche synthetische Wege mit Optimierung für die großtechnische Produktion.

Chemische Reaktionsanalyse

SJ 3366 durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

SJ 3366 hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

SJ 3366 übt seine Wirkung durch einen gemischten Hemmmechanismus gegen die HIV-1-Reverse-Transkriptase aus. Es bindet an die aktive Stelle des Enzyms und verhindert die Transkription viraler RNA in DNA . Zusätzlich hemmt SJ 3366 den Eintritt sowohl von HIV-1 als auch von HIV-2 in Zielzellen, wodurch die Virusreplikation weiter blockiert wird . Zu den molekularen Zielstrukturen der Verbindung gehören das Enzym Reverse Transkriptase und virale Eintrittsrezeptoren auf Wirtszellen .

Vorbereitungsmethoden

The synthesis of SJ 3366 involves several steps. The key intermediate, 5-ethyl-2,4-pyrimidinedione, is synthesized through a condensation reaction of thiourea with an appropriate β-ketoester . The final product, SJ 3366, is obtained by reacting the intermediate with 3-cyclopenten-1-ylmethyl and 3,5-dimethylbenzoyl groups under specific reaction conditions . Industrial production methods for SJ 3366 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

SJ 3366 undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Antiviral Activity Against HIV

SJ-3366 has demonstrated significant efficacy against both HIV-1 and HIV-2. Its antiviral activity is characterized by:

  • Potency : The compound exhibits inhibitory concentrations (IC₅₀) in the subnanomolar range for HIV-1, with values as low as 0.0009 μM to 0.01 μM in various cellular assays .
  • Mechanisms of Action : this compound operates through two distinct mechanisms:
    • Inhibition of reverse transcriptase (RT), crucial for viral replication.
    • Prevention of viral entry into host cells .

Table 1: Summary of Antiviral Efficacy

Virus TypeIC₅₀ ConcentrationTherapeutic Index
HIV-10.0009 - 0.01 μM>4 × 10⁶
HIV-2≈150 nM≈20,000

Structure-Activity Relationship Studies

Research has extensively explored the structure-activity relationships (SAR) of this compound to identify modifications that enhance its antiviral efficacy. A series of 73 analogs were synthesized and evaluated, leading to the following insights:

  • Chemical Modifications : The introduction of various homocyclic moieties at the N-1 position of the pyrimidinedione structure significantly impacts antiviral activity. Compounds with cyclopropyl and cyclobutyl substitutions showed promising results in inhibiting viral replication .

Table 2: Key Structural Modifications and Their Effects

Modification TypeObserved Effect
CyclopropylIncreased potency against HIV
CyclobutylEnhanced selectivity for HIV strains
Ethyl LinkersLower activity compared to methyl

Combination Therapy Potential

This compound has been evaluated in combination with other antiretroviral agents, revealing additive or synergistic effects in certain pairings:

  • Synergistic Interactions : Notably, when combined with dideoxyinosine, this compound exhibited enhanced inhibitory effects against HIV .
  • Additive Interactions : In combination assays with other nucleoside and nonnucleoside RT inhibitors, additive effects were observed across all tested compounds .

Clinical Implications and Future Directions

The promising preclinical data surrounding this compound supports its potential use in clinical settings:

  • Therapeutic Index : With a therapeutic index exceeding 20,000 for HIV-2 and over 4 million for HIV-1, this compound shows a favorable safety profile .
  • Resistance Profiles : While effective against various strains of HIV, resistance mutations such as K103N can reduce efficacy; however, ongoing research aims to develop next-generation NNRTIs based on this compound's framework that can overcome these challenges .

Biologische Aktivität

SJ-3366, chemically known as 1-(3-cyclopenten-1-ylmethyl)-5-ethyl-6-(3,5-dimethylbenzoyl)-2,4(1H,3H)-pyrimidinedione, is a potent nonnucleoside reverse transcriptase inhibitor (NNRTI) with significant antiviral activity against HIV-1 and HIV-2. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and comparative efficacy with other compounds.

This compound exhibits its antiviral effects through two distinct mechanisms:

  • Inhibition of Reverse Transcriptase : this compound inhibits HIV-1 replication at concentrations as low as 1 nM, showcasing a high therapeutic index greater than 4×1064\times 10^6 . It affects various strains of HIV-1, including both syncytium-inducing and non-syncytium-inducing variants.
  • Blocking Virus Entry : The compound also inhibits the entry of both HIV-1 and HIV-2 into target cells, which is crucial for preventing viral replication .

Structure-Activity Relationships (SAR)

A series of 73 analogs of this compound were synthesized to evaluate their efficacy against HIV. These studies revealed that modifications to the chemical structure significantly influenced antiviral activity. Key findings include:

  • Homocyclic Moiety Addition : The addition of a homocyclic moiety at the N-1 position of the pyrimidinedione enhanced the ability to inhibit virus entry and broadened the range of action to include HIV-2 .
  • Linker Variations : Compounds with a methyl linker between the homocyclic substitution and N-1 exhibited greater antiviral activity compared to those with ethyl linkers .

Comparative Efficacy

The efficacy of this compound was compared to other NNRTIs in various studies:

CompoundIC50 (nM)Therapeutic IndexActivity Against HIV
This compound1>4 x 10^6HIV-1, HIV-2
Other NNRTIsVariesVariesLimited to HIV-1

This compound demonstrated a unique profile by maintaining effectiveness against strains with mutations associated with NNRTI resistance, such as K103N .

Case Studies and Research Findings

In-depth evaluations have highlighted several case studies illustrating the biological activity of this compound:

Case Study 1: Efficacy Against Resistant Strains

A study evaluated this compound's effectiveness against clinical strains resistant to other NNRTIs. The compound maintained its inhibitory effect even in the presence of mutations like Y181C and K103N, suggesting its potential as a treatment option for resistant infections .

Case Study 2: Combination Therapy

Combination assays involving this compound with nucleoside RT inhibitors showed additive effects with most compounds tested. Notably, a synergistic interaction was observed with dideoxyinosine, indicating potential for combination therapy strategies in clinical settings .

Eigenschaften

CAS-Nummer

195720-26-4

Molekularformel

C21H24N2O3

Molekulargewicht

352.4 g/mol

IUPAC-Name

1-(cyclopent-3-en-1-ylmethyl)-6-(3,5-dimethylbenzoyl)-5-ethylpyrimidine-2,4-dione

InChI

InChI=1S/C21H24N2O3/c1-4-17-18(19(24)16-10-13(2)9-14(3)11-16)23(21(26)22-20(17)25)12-15-7-5-6-8-15/h5-6,9-11,15H,4,7-8,12H2,1-3H3,(H,22,25,26)

InChI-Schlüssel

BEMROAADXJFLBI-UHFFFAOYSA-N

SMILES

CCC1=C(N(C(=O)NC1=O)CC2CC=CC2)C(=O)C3=CC(=CC(=C3)C)C

Kanonische SMILES

CCC1=C(N(C(=O)NC1=O)CC2CC=CC2)C(=O)C3=CC(=CC(=C3)C)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

1-(3-Cyclopenten-1-yl)methyl-6-(3,5-dimethylbenzoyl)-5-ethyl-2,4-pyrimidinedione
SJ-3366
SJ3366

Herkunft des Produkts

United States

Synthesis routes and methods I

Procedure details

5-Ethyl-6-(3,5-dimethlylbenzoyl)-2,4-pyrimidinedione and (cyclopent-3-en-1-yl)methyl toluenesulfonate were reacted by the same method with the example 1 to obtain the titled compound (84 mg).
Name
5-Ethyl-6-(3,5-dimethlylbenzoyl)-2,4-pyrimidinedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(cyclopent-3-en-1-yl)methyl toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
59.6%

Synthesis routes and methods II

Procedure details

48 mg of 60% sodium hydride (1.20 mmol) was slowly added to 0.28 g of 5-ethyl-6-(α-cyano-3,5-dimethylbenzyl)-2,4-pyrimidinedione (1.0 mmol) dissolved in 10 ml of dimethyl formamide, and the mixture was stirred at room temperature for one hour. Then, 0.32 g of (cyclopent-3-en-1-yl)methyl bromide (2.0 mmol) was added to the resulting mixture and stirred at the temperature of 50˜60° C. for 48 hours with injection of oxygen. After cooling, 20 ml of distilled water was added to the resulting product, and extracted with 20 ml of ethyl acetate (2×). The obtained extract was dried with anhydrous magnesium sulfate and concentrated under the reduced pressure. Then, the concentrated residue was separated and purified with column chromatography (hexane:ethyl acetate=2:1) to obtain 0.23 g of the titled compound as a white solid.
Quantity
48 mg
Type
reactant
Reaction Step One
Name
5-ethyl-6-(α-cyano-3,5-dimethylbenzyl)-2,4-pyrimidinedione
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
65.6%

Synthesis routes and methods III

Procedure details

480 mg of 60% sodium hydride (12.0 mmol) was slowly added to 2.83 g of 5-ethyl-6-(α-cyano-3,5-dimethylbenzyl)-2,4-pyrimidinedione (10.0 mmol) dissolved in 50 ml of dimethyl formamide, and the mixture was stirred at room temperature for one hour. Then, to the resulting solution, 5.07 g of (cyclopent-3-en-1-yl)methyl para-toluenesulfonate (20.0 mmol) was added and stirred with injecting oxygen at 50˜60° C. for 48 hours. After cooling, 200 ml of distilled water was added to the resulting product, and extracted with 200 ml of ethyl acetate (2 ×). The obtained extract was dried with anhydrous magnesium sulfate and concentrated under the reduced pressure. Then, the concentrated residue was separated and purified with column chromatography (hexane:ethyl acetate=2:1) to obtain 2.52 g of the titled compound as a white solid.
Quantity
480 mg
Type
reactant
Reaction Step One
Name
5-ethyl-6-(α-cyano-3,5-dimethylbenzyl)-2,4-pyrimidinedione
Quantity
2.83 g
Type
reactant
Reaction Step One
Name
(cyclopent-3-en-1-yl)methyl para-toluenesulfonate
Quantity
5.07 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
71.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SJ-3366
Reactant of Route 2
Reactant of Route 2
SJ-3366
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
SJ-3366
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
SJ-3366
Reactant of Route 5
Reactant of Route 5
SJ-3366
Reactant of Route 6
SJ-3366

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.